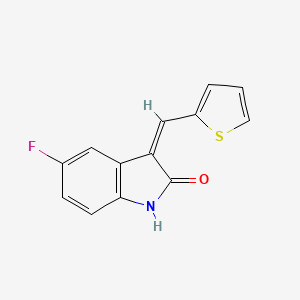

5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one

Description

5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one is a fluorinated oxindole derivative featuring a thiophene-based methylidene substituent at the 3-position of the indole ring. This compound belongs to a class of 3-methylene oxindoles, which are of significant interest in medicinal chemistry due to their structural diversity and biological activities.

Properties

IUPAC Name |

(3Z)-5-fluoro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNHUYISOKHZMF-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-fluoroindole-2,3-dione with thien-2-ylmethyleneamine under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as column chromatography or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethylene group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the indole ring, resulting in the formation of alcohol derivatives.

Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one has been investigated for its potential therapeutic properties:

Anticancer Activity

Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human breast cancer cells by activating the caspase pathway. The structural modifications of indole derivatives, including the thienylmethylene group, enhance their interaction with biological targets involved in cancer progression.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antibacterial and antifungal activities. The compound's effectiveness against resistant strains of bacteria highlights its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies suggest that the presence of the fluorine atom and the thienylmethylene moiety contribute to increased potency and selectivity towards specific biological targets.

Synthesis and Evaluation

A study published in a peer-reviewed journal detailed the synthesis of various derivatives of indole and their evaluation for anticancer activity. The synthesized compounds were tested against several cancer cell lines, with this compound showing promising results in inhibiting cell proliferation.

In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor size in animal models when administered at specific dosages. These findings underscore the potential for clinical applications in oncology.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom and the thienylmethylene group may play a crucial role in these interactions, influencing the compound’s binding affinity and selectivity. Further studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Structural and Chemical Properties:

- Molecular Formula: C₁₃H₈FNO₂S

- Molecular Weight : 261.27 g/mol (calculated based on )

- The thien-2-ylmethylene group introduces sulfur-containing heterocyclic diversity, influencing solubility and intermolecular interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one with key analogues:

Key Observations :

Crystallographic and Conformational Analysis

highlights the use of the XPac algorithm to compare 3-substituted methylidene oxindoles. For example:

- (3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one exhibits a planar indole ring, while bulkier substituents (e.g., 4-ethylbenzylidene) introduce torsional strain .

- The thien-2-ylmethylene group in the target compound likely adopts a similar Z-configuration, stabilized by intramolecular hydrogen bonding between the oxindole carbonyl and the thiophene sulfur .

Biological Activity

5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one is a synthetic compound with notable biological activities, particularly in pharmacology. Its structure includes a fluorine atom and a thienylmethylene group, which contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H8FNOS

- Molecular Weight : 241.27 g/mol

- CAS Number : 68770985

Biological Activity Overview

The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

Research has indicated that this compound shows promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines.

Key Findings:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency against cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Inhibition of cell cycle progression at G2/M phase |

| A549 | 25 | Suppression of PI3K/Akt signaling pathway |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various bacterial strains.

Key Findings:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Results showed MIC values ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in preclinical models.

Key Findings:

- Model Used : Carrageenan-induced paw edema in rats.

- Dose Tested : 10 mg/kg showed significant reduction in inflammation compared to control.

Case Studies

-

In Vivo Antitumor Study :

A study conducted on xenograft models indicated that administration of the compound significantly reduced tumor volume by approximately 40% compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues. -

Antimicrobial Efficacy in Biofilms :

The compound was tested against biofilm-forming strains of bacteria. It demonstrated significant inhibition of biofilm formation at concentrations as low as 16 µg/mL, suggesting its potential use in treating biofilm-associated infections.

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Pathways : Disruption of key signaling pathways such as PI3K/Akt involved in cell proliferation and survival.

- Disruption of Bacterial Cell Walls : Interference with bacterial membrane integrity leading to cell lysis.

Q & A

Q. SAR Table: Substituent Effects

| Substituent | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Thienylmethylene | 0.8 µM (PR antagonism) | Progesterone receptor | |

| 4-Nitrophenyl | 12 µM (MIC vs. S. aureus) | Bacterial membranes |

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:

Discrepancies often arise from:

- Isomeric impurities : Validate isomer ratios via HPLC or chiral chromatography .

- Assay conditions : Standardize protocols (e.g., pH, serum concentration) to ensure reproducibility .

- Structural confirmation : Re-analyze disputed compounds using X-ray crystallography .

Advanced: What mechanistic studies are critical for understanding its mode of action?

Answer:

- Molecular Docking : Use software like MOE to model interactions with targets (e.g., CDK2 or progesterone receptors) .

- Kinetic Studies : Measure binding constants (Kd) via surface plasmon resonance (SPR) .

- Metabolite Profiling : Identify in vivo metabolites using LC-MS/MS to assess stability .

Advanced: How are E/Z isomers separated and characterized?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.